Cas no 2149502-03-2 (1,1-difluoro-4,4-dimethylhexan-2-amine)

1,1-difluoro-4,4-dimethylhexan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,1-difluoro-4,4-dimethylhexan-2-amine
- EN300-1973748
- 2149502-03-2
-
- Inchi: 1S/C8H17F2N/c1-4-8(2,3)5-6(11)7(9)10/h6-7H,4-5,11H2,1-3H3
- InChI Key: KGBPOCUOOJDCDR-UHFFFAOYSA-N
- SMILES: FC(C(CC(C)(C)CC)N)F
Computed Properties
- Exact Mass: 165.13290587g/mol
- Monoisotopic Mass: 165.13290587g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
1,1-difluoro-4,4-dimethylhexan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973748-0.5g |
1,1-difluoro-4,4-dimethylhexan-2-amine |
2149502-03-2 | 0.5g |
$1289.0 | 2023-09-16 | ||
Enamine | EN300-1973748-5.0g |
1,1-difluoro-4,4-dimethylhexan-2-amine |
2149502-03-2 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1973748-0.25g |
1,1-difluoro-4,4-dimethylhexan-2-amine |
2149502-03-2 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1973748-0.05g |
1,1-difluoro-4,4-dimethylhexan-2-amine |
2149502-03-2 | 0.05g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1973748-10g |
1,1-difluoro-4,4-dimethylhexan-2-amine |
2149502-03-2 | 10g |
$5774.0 | 2023-09-16 | ||
Enamine | EN300-1973748-1g |
1,1-difluoro-4,4-dimethylhexan-2-amine |
2149502-03-2 | 1g |
$1343.0 | 2023-09-16 | ||
Enamine | EN300-1973748-0.1g |
1,1-difluoro-4,4-dimethylhexan-2-amine |
2149502-03-2 | 0.1g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1973748-5g |
1,1-difluoro-4,4-dimethylhexan-2-amine |
2149502-03-2 | 5g |
$3894.0 | 2023-09-16 | ||
Enamine | EN300-1973748-2.5g |
1,1-difluoro-4,4-dimethylhexan-2-amine |
2149502-03-2 | 2.5g |
$2631.0 | 2023-09-16 | ||
Enamine | EN300-1973748-1.0g |
1,1-difluoro-4,4-dimethylhexan-2-amine |
2149502-03-2 | 1g |
$1557.0 | 2023-05-31 |
1,1-difluoro-4,4-dimethylhexan-2-amine Related Literature
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
Additional information on 1,1-difluoro-4,4-dimethylhexan-2-amine
Comprehensive Overview of 1,1-difluoro-4,4-dimethylhexan-2-amine (CAS No. 2149502-03-2): Properties, Applications, and Industry Insights
The chemical compound 1,1-difluoro-4,4-dimethylhexan-2-amine (CAS No. 2149502-03-2) has garnered significant attention in recent years due to its unique structural properties and versatile applications across pharmaceuticals, agrochemicals, and specialty materials. As a fluorinated amine derivative, this molecule combines the reactivity of an amine group with the stability imparted by fluorine atoms, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential in drug discovery, where fluorinated compounds play a pivotal role in enhancing bioavailability and metabolic stability.
One of the most searched questions regarding 1,1-difluoro-4,4-dimethylhexan-2-amine revolves around its synthesis and purification methods. The compound is typically synthesized via nucleophilic substitution reactions involving fluorinating agents, followed by careful purification using techniques like column chromatography or distillation. Its CAS number 2149502-03-2 serves as a critical identifier in regulatory documentation and patent filings, ensuring traceability in global supply chains. Recent advancements in continuous flow chemistry have also improved the scalability of its production, addressing the growing demand for high-purity batches.
In the context of sustainability—a hot topic in modern chemistry—1,1-difluoro-4,4-dimethylhexan-2-amine has been studied for its environmental footprint. Fluorinated compounds often face scrutiny due to persistence concerns, but innovations in green chemistry, such as catalytic fluorination and solvent recovery systems, are mitigating these challenges. Industry forums frequently discuss its role in developing next-generation refrigerants and energy-efficient materials, aligning with global initiatives to reduce greenhouse gas emissions.
The pharmacological applications of CAS 2149502-03-2 are another area of intense research. Fluorine incorporation into drug candidates is a proven strategy to optimize pharmacokinetics, and this compound’s difluoro moiety offers steric and electronic advantages. Patent databases reveal its use in protease inhibitors and kinase modulators, particularly in oncology and antiviral therapies. These findings resonate with the surge in AI-driven drug discovery, where molecular descriptors like "fluorinated amine" are frequently queried in machine learning models.
From a commercial perspective, suppliers of 1,1-difluoro-4,4-dimethylhexan-2-amine emphasize its storage stability and compatibility with common reagents, which are critical for industrial adopters. Analytical data—such as NMR spectra and HPLC purity reports—are often requested by buyers to ensure batch consistency. The compound’s dimethylhexan backbone further enhances its lipophilicity, a property leveraged in formulation sciences for improved drug delivery systems.
Emerging trends also highlight its utility in material science, particularly in the design of fluoropolymers with enhanced thermal resistance. As industries seek alternatives to perfluorinated compounds (PFCs), partially fluorinated structures like 2149502-03-2 offer a balanced compromise between performance and environmental safety. Technical discussions frequently cite its role in coatings and adhesives, where durability and low surface energy are paramount.
In summary, 1,1-difluoro-4,4-dimethylhexan-2-amine (CAS No. 2149502-03-2) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, coupled with ongoing research into sustainable synthesis, position it as a compound of enduring relevance. For researchers and manufacturers alike, understanding its properties and market dynamics is essential to harnessing its full potential.
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